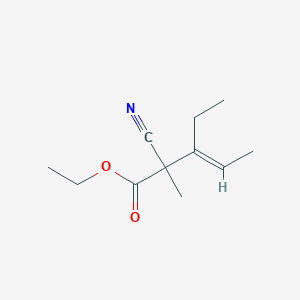
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a cyano group, an ethyl group, and a methyl group attached to a pent-3-enoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer-Speier esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. For example, the Steglich esterification method, which employs carbodiimide coupling reagents, can be used to produce esters under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Amine derivative.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals
Wirkmechanismus
The mechanism of action of ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate depends on its specific applicationThe cyano group can also participate in nucleophilic addition reactions, which can modulate the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate can be compared with other esters and nitriles:
Ethyl acetate: A simple ester used as a solvent with a lower molecular weight and different functional groups.
Methyl cyanoacetate: Contains a cyano group and an ester group but has a different carbon backbone.
Ethyl (E)-2-cyano-3-methylbut-2-enoate: Similar structure but with a different alkyl group attached to the ester.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
53608-83-6 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-ethyl-2-methylpent-3-enoate |
InChI |
InChI=1S/C11H17NO2/c1-5-9(6-2)11(4,8-12)10(13)14-7-3/h5H,6-7H2,1-4H3/b9-5+ |
InChI-Schlüssel |
WAVPTSGBHYXWFQ-WEVVVXLNSA-N |
Isomerische SMILES |
CC/C(=C\C)/C(C)(C#N)C(=O)OCC |
Kanonische SMILES |
CCC(=CC)C(C)(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


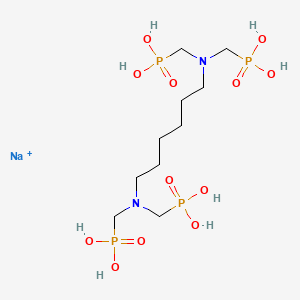


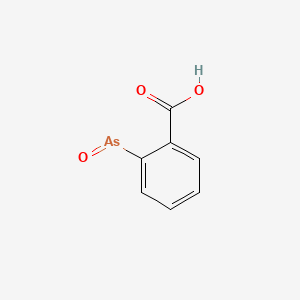
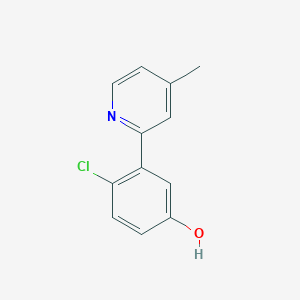
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
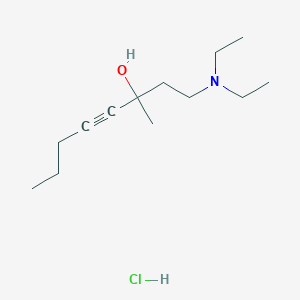
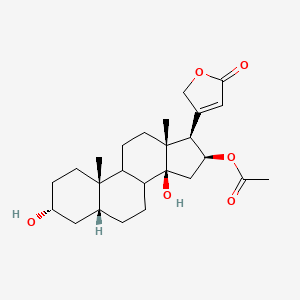
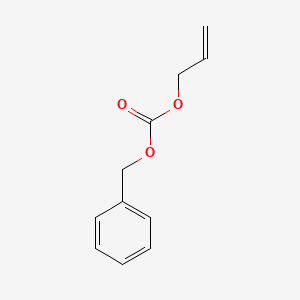
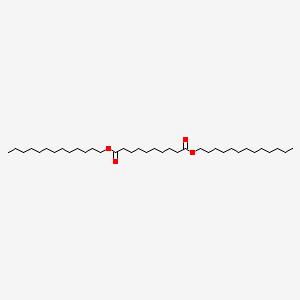
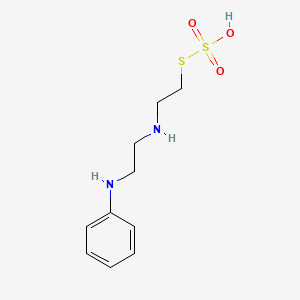
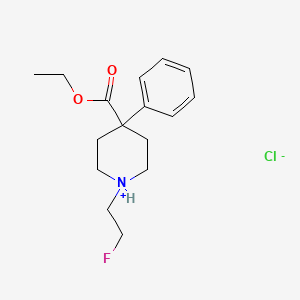
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

